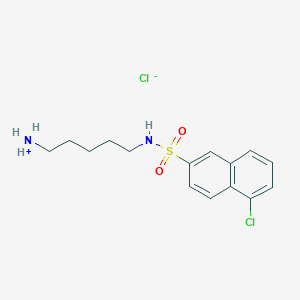

N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is a chemical compound known for its role as a calmodulin antagonist. This compound has a molecular formula of C15H19ClN2O2S · HCl and a molecular weight of 363.30 . It is primarily used in biochemical research due to its ability to interact with calmodulin, a protein that plays a crucial role in calcium signaling pathways.

Métodos De Preparación

The synthesis of N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 5-chloronaphthalene-2-sulfonyl chloride with 1,5-diaminopentane in the presence of a base to form the sulfonamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.

Condensation Reactions: The amine group can react with carboxylic acids or their derivatives to form amides.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been investigated across several domains:

A. Cancer Research

Studies indicate that N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride can inhibit the growth and proliferation of certain cancer cells by interfering with calmodulin-mediated pathways. This suggests potential therapeutic applications in oncology, particularly for cancers where calmodulin activity is dysregulated .

B. Biochemistry

In biochemical research, this compound serves as a tool to study calcium signaling pathways. Its ability to inhibit calmodulin allows researchers to dissect the role of calcium in cellular processes and understand the underlying mechanisms of various diseases.

C. Pharmacology

The pharmacological implications are significant, as the compound may offer therapeutic benefits in conditions characterized by abnormal calcium signaling, such as hypertension and neurodegenerative disorders .

D. Cell Biology

In cell biology studies, this compound is used to explore calmodulin's role in cell proliferation and differentiation. Research involving CHO-K1 cells demonstrated that this compound inhibits cell division at the G1/S phase boundary, highlighting its utility in cell cycle regulation studies .

Several notable studies have explored the applications of this compound:

- Cancer Inhibition : A study demonstrated that this compound effectively reduced the proliferation of specific cancer cell lines by targeting calmodulin-mediated pathways.

- Cell Cycle Regulation : Research indicated that treatment with this compound resulted in significant inhibition of cell division at critical checkpoints, providing insights into its potential as a research tool for understanding cell cycle dynamics .

Mecanismo De Acción

The primary mechanism of action of N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride involves its interaction with calmodulin. By binding to calmodulin, it inhibits the protein’s ability to interact with calcium ions, thereby disrupting calcium signaling pathways. This inhibition can affect various cellular processes, including muscle contraction, cell division, and signal transduction .

Comparación Con Compuestos Similares

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is unique due to its specific interaction with calmodulin. Similar compounds include:

N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin antagonist with a slightly different structure.

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide: A compound with similar properties but different positional isomerism.

These compounds share similar biochemical properties but differ in their specific interactions and efficacy, making N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride a valuable tool in research.

Actividad Biológica

N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a chloro group and a sulfonamide moiety, linked to a five-carbon aminopentyl chain. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of specific enzymes, potentially affecting metabolic pathways.

- Protein Interaction : The compound may interact with proteins involved in cellular signaling, thereby modulating various biological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.

In Vitro Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 25.9 μM | Effective against both S. aureus and MRSA |

| Escherichia coli | 50 μM | Moderate efficacy |

| Pseudomonas aeruginosa | 40 μM | Variable response |

These findings indicate that the compound has significant potential as an antimicrobial agent, particularly against resistant strains like MRSA.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity, with an IC50 value of 15 μM against HCT-15 colon cancer cells, suggesting a promising therapeutic index.

Case Studies

- Antiviral Activity : A study investigated the compound's effects on human adenovirus (HAdV) replication. Compounds similar to this compound showed inhibition of HAdV DNA replication, with selectivity indexes exceeding 100, indicating potential as antiviral agents.

- Anti-inflammatory Effects : In models of inflammation, the compound was shown to attenuate lipopolysaccharide-induced NF-κB activation, suggesting that it may possess anti-inflammatory properties beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(5-Aminopentyl)-2-nitrobenzenesulfonamide hydrochloride | Nitro group instead of chloro | Antimicrobial and enzyme inhibition |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Hydroxy group; potent against HAdV | Antiviral activity |

| N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide | Calmodulin antagonist; affects calcium signaling | Antiviral effects |

Propiedades

IUPAC Name |

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S.ClH/c16-15-6-4-5-12-11-13(7-8-14(12)15)21(19,20)18-10-3-1-2-9-17;/h4-8,11,18H,1-3,9-10,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBVMUPRNSZJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCN)C(=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.